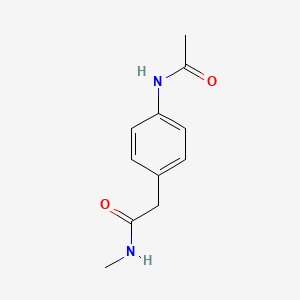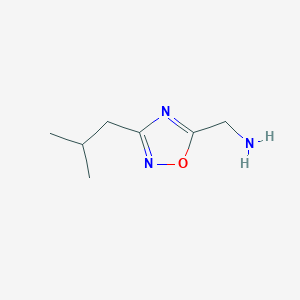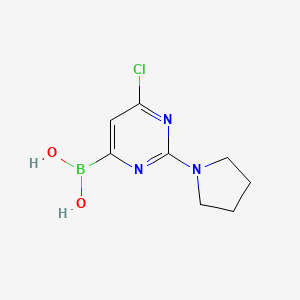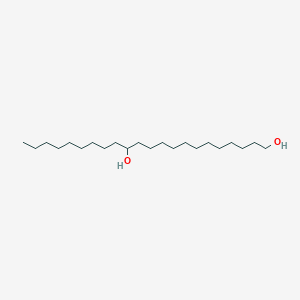
Docosane-1,13-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosane-1,13-diol: is a long-chain diol with the molecular formula C22H46O2 It is a member of the alkane family, specifically a derivative of docosane, where two hydroxyl groups are attached at the 1st and 13th positions of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Docosanedioic Acid: One common method involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) to yield docosane-1,13-diol.
Hydrolysis of Docosane-1,13-dichloride: Another method involves the hydrolysis of docosane-1,13-dichloride in the presence of a base like sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: Docosane-1,13-diol can undergo oxidation reactions to form docosanedioic acid.
Esterification: It can react with carboxylic acids to form esters, which are useful in various industrial applications.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Esterification Reagents: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H2SO4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Docosanedioic acid.
Esterification: this compound esters.
Substitution: Docosane-1,13-dichloride, docosane-1,13-dibromide.
科学的研究の応用
Chemistry:
Phase Change Materials (PCM): Docosane-1,13-diol is studied for its phase transition properties, making it a candidate for use in thermal energy storage systems.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Industry:
作用機序
The mechanism of action of docosane-1,13-diol largely depends on its application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature, leading to cell lysis . In thermal energy storage, its phase change properties allow it to absorb and release heat efficiently .
類似化合物との比較
Docosane-1,22-diol: Another long-chain diol with hydroxyl groups at the 1st and 22nd positions.
Docosanedioic Acid: A dicarboxylic acid derivative of docosane.
1,2-Docosanediol: A glycol with hydroxyl groups at the 1st and 2nd positions.
Uniqueness: Docosane-1,13-diol is unique due to the positioning of its hydroxyl groups, which imparts specific chemical and physical properties that differ from other docosane derivatives. This makes it particularly useful in applications requiring specific phase transition temperatures and antimicrobial properties .
特性
CAS番号 |
4397-81-3 |
|---|---|
分子式 |
C22H46O2 |
分子量 |
342.6 g/mol |
IUPAC名 |
docosane-1,13-diol |
InChI |
InChI=1S/C22H46O2/c1-2-3-4-5-10-13-16-19-22(24)20-17-14-11-8-6-7-9-12-15-18-21-23/h22-24H,2-21H2,1H3 |
InChIキー |
VRAHGRCKKAKILV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCCCCCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
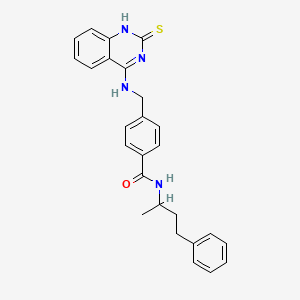
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

